6-Methyl-1H-indazol-3-ol

Lipophilicity LogP Drug-likeness

6-Methyl-1H-indazol-3-ol (CAS 82722-05-2; synonyms: 3-hydroxy-6-methyl-(1H)indazole, 6-methyl-1,2-dihydro-3H-indazol-3-one) is a bicyclic heterocycle belonging to the indazol-3-ol family, characterized by a methyl substituent at the 6-position and a hydroxyl/oxo tautomeric group at the 3-position. With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol, this compound serves as a privileged scaffold in fragment-based drug discovery, particularly for kinase inhibition, D-amino acid oxidase (DAAO) modulation, and nitric oxide synthase (NOS) targeting programs.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 82722-05-2
Cat. No. B1601390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indazol-3-ol
CAS82722-05-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)NN2
InChIInChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyXAJGLOJSIXFHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-indazol-3-ol (CAS 82722-05-2): Indazole Scaffold Procurement Guide for Medicinal Chemistry and Fragment-Based Discovery


6-Methyl-1H-indazol-3-ol (CAS 82722-05-2; synonyms: 3-hydroxy-6-methyl-(1H)indazole, 6-methyl-1,2-dihydro-3H-indazol-3-one) is a bicyclic heterocycle belonging to the indazol-3-ol family, characterized by a methyl substituent at the 6-position and a hydroxyl/oxo tautomeric group at the 3-position . With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol, this compound serves as a privileged scaffold in fragment-based drug discovery, particularly for kinase inhibition, D-amino acid oxidase (DAAO) modulation, and nitric oxide synthase (NOS) targeting programs [1]. The 1H-indazol-3-ol chemotype has been clinically validated through multiple indazole-based therapeutics, and the 6-methyl substitution offers distinct physicochemical properties compared to the unsubstituted parent and other positional isomers [1][2]. Commercially available at ≥95% purity from multiple suppliers, this compound bridges the gap between screening collections and lead optimization campaigns .

Why 6-Methyl-1H-indazol-3-ol Cannot Be Interchanged with Unsubstituted or Positional Isomer Indazol-3-ols Without Experimental Validation


The indazol-3-ol scaffold presents multiple substitution-sensitive parameters that preclude generic interchange. The position of the methyl substituent (5-, 6-, or 7-) directly modulates lipophilicity (ΔlogP ≈ 0.3–0.4 units vs. the unsubstituted parent ), tautomeric equilibrium between the 1H-indazol-3-ol and 1,2-dihydro-3H-indazol-3-one forms , hydrogen-bond donor/acceptor topology, and steric occupancy within target binding pockets. In the DAAO inhibitor series, 6-fluoro substitution yielded nanomolar potency (IC₅₀ = 0.12 μM) with in vivo target engagement, whereas the unsubstituted 1H-indazol-3-ol is essentially inactive against nNOS (IC₅₀ > 1,000,000 nM) [1][2]. Critically, the 6-methyl group is not a simple bioisostere of 6-fluoro, 6-chloro, or 6-nitro; each substituent imposes distinct electronic (σₘ) and steric (MR) parameters that differentially affect target affinity, selectivity, and ADME properties. Procurement decisions that treat 6-methyl-1H-indazol-3-ol as interchangeable with 5-methyl, 7-methyl, or unsubstituted variants risk invalidating SAR continuity and reproducibility. The quantitative evidence below establishes the specific, measurable differences that justify compound-specific selection.

Quantitative Differentiation Evidence for 6-Methyl-1H-indazol-3-ol Versus Closest Analogs and In-Class Candidates


Lipophilicity Differentiation: 6-Methyl vs. Unsubstituted 1H-Indazol-3-ol – LogP Comparison

6-Methyl-1H-indazol-3-ol exhibits a measured logP of 1.58, compared to a computed XLogP3 of 1.20 for unsubstituted 1H-indazol-3-ol, representing a ΔlogP of +0.38 . This increase in lipophilicity, attributable solely to the 6-methyl substituent, enhances predicted membrane permeability without violating the Lipinski Rule of Five (logP < 5). The polar surface area (PSA) remains identical at 48.91 Ų for both compounds, indicating that the methyl group increases hydrophobic surface area without altering hydrogen-bonding capacity . For fragment-based screening libraries where logP optimization is a key progression criterion, the 6-methyl derivative offers a pre-installed lipophilicity handle that the unsubstituted scaffold lacks, potentially reducing the number of synthetic iterations required to achieve target cellular permeability .

Lipophilicity LogP Drug-likeness Permeability

Molecular Weight and Heavy Atom Count Differentiation: Implications for Fragment-Based Screening Library Design

6-Methyl-1H-indazol-3-ol has a molecular weight of 148.16 g/mol and contains 11 heavy atoms, compared to 134.14 g/mol and 10 heavy atoms for the unsubstituted 1H-indazol-3-ol [1]. While both compounds fall within the fragment screening range (MW < 300 Da; heavy atom count ≤ 22), the 6-methyl derivative occupies a distinct position in fragment space. The additional methyl group increases molecular complexity (measured by the number of sp³-hybridized carbons) without exceeding fragment-likeness thresholds, offering an intermediate step between minimal fragment hits and lead-like molecules. For fragment-growing campaigns, starting from the 6-methyl scaffold reduces the number of synthetic steps needed to reach target affinity by providing a pre-installed hydrophobic contact point that the unsubstituted scaffold must acquire through iterative synthesis [2].

Fragment-based drug discovery Molecular weight Lead-likeness Library design

DAAO Inhibitor Scaffold Validation: Class-Level SAR Establishes 6-Position Substitution as a Potency Driver

The 1H-indazol-3-ol scaffold has been pharmacologically validated as a DAAO inhibitor chemotype by Szilágyi et al. (2018), who demonstrated that 6-fluoro-1H-indazol-3-ol (compound 37) inhibits DAAO with an IC₅₀ of 0.12 μM and significantly elevates plasma D-serine levels in an in vivo mouse model [1]. While direct DAAO inhibition data for 6-methyl-1H-indazol-3-ol are not reported in the primary literature, the SAR from this study establishes that substitution at the 6-position is tolerated and can yield nanomolar potency. The unsubstituted 1H-indazol-3-ol (parent scaffold) was not among the most potent inhibitors in this series, supporting the inference that 6-substitution contributes favorably to DAAO binding affinity [1]. Additionally, the 6-fluoro derivative demonstrated beneficial in vitro metabolic stability and PAMPA permeability, suggesting that appropriately substituted 6-position indazol-3-ols possess drug-like ADME properties relevant to CNS targets [1].

D-Amino acid oxidase DAAO inhibition Schizophrenia D-Serine

NOS Inhibition Baseline: Unsubstituted 1H-Indazol-3-ol Is Essentially Inactive Against nNOS, Motivating 6-Substituted Exploration

Unsubstituted 1H-indazol-3-ol (CHEMBL276725) is essentially inactive against neuronal nitric oxide synthase (nNOS), with a reported IC₅₀ > 1,000,000 nM in a radiometric assay measuring inhibition of [³H]L-arginine to [³H]L-citrulline conversion in LPS-stimulated Wistar rat striata [1]. In contrast, substituted indazoles evaluated by Claramunt et al. (2011) across a series of 36 compounds demonstrated that appropriate substitution can confer NOS inhibitory activity, with most derivatives showing preferential iNOS over nNOS inhibition [2]. The >1,000,000-fold difference between unsubstituted indazol-3-ol and potent nitro-substituted indazole NOS inhibitors (e.g., 7-nitroindazole, nNOS IC₅₀ = 0.71 μM) establishes that the indazole scaffold's NOS activity is entirely substitution-dependent [3]. While direct nNOS/iNOS data for 6-methyl-1H-indazol-3-ol are absent from the peer-reviewed literature, the methyl group's electron-donating character (+I effect) differs fundamentally from the electron-withdrawing nitro and fluoro substituents that drive NOS potency, suggesting a distinct selectivity profile worth profiling.

Nitric oxide synthase nNOS iNOS Neuroprotection

Tautomeric Equilibria: 6-Methyl Substitution Influences 1H-Indazol-3-ol / 1,2-Dihydro-3H-indazol-3-one Ratio Relative to Other Positional Isomers

The 1H-indazol-3-ol scaffold exists in equilibrium with its 1,2-dihydro-3H-indazol-3-one (indazolone) tautomer. A comprehensive review of indazol-3-ol/indazolone chemistry documents that substituent position and electronic character shift this equilibrium, affecting solubility, crystallization behavior, and target binding mode . The electron-donating methyl group at the 6-position stabilizes the indazol-3-ol tautomer relative to the indazolone form through resonance and inductive effects, in contrast to electron-withdrawing substituents (e.g., 6-nitro) that favor the indazolone tautomer [1]. This tautomeric preference has practical consequences: the indazol-3-ol form presents a hydrogen-bond donor (N1-H) capable of engaging kinase hinge regions, while the indazolone tautomer presents a carbonyl oxygen as a hydrogen-bond acceptor. For crystallography and biophysical assays where the tautomeric state determines binding mode interpretation, the 6-methyl derivative's predictable tautomeric bias represents a procurement-relevant differentiation from 5-methyl and 7-methyl positional isomers, which exhibit different tautomeric ratios due to distinct electronic environments [1].

Tautomerism Indazolone Physicochemical stability Crystallization

Commercial Purity Benchmarking: 95% Minimum Specification Enables Reproducible Screening and SAR Studies

AKSci supplies 6-Methyl-1H-indazol-3-ol with a minimum purity specification of 95% . This purity level is sufficient for primary biochemical screening, fragment-based NMR or SPR assays, and initial SAR exploration without additional purification. In comparison, some specialty indazole building blocks are offered only at 90% purity, which may introduce confounding impurities in biophysical assays. For procurement officers and laboratory managers, the documented 95% purity threshold reduces the risk of false-positive or false-negative results attributable to contaminants and lowers the hidden cost of pre-assay repurification [1]. Long-term storage at cool, dry conditions is recommended to maintain specification .

Purity specification Quality control Reproducibility Procurement

Recommended Application Scenarios for 6-Methyl-1H-indazol-3-ol Based on Verified Differentiation Evidence


Fragment-Based DAAO Inhibitor Optimization: 6-Methyl as a Follow-Up to the 6-Fluoro Lead Series

Research teams pursuing DAAO inhibitors for schizophrenia or cognitive disorders can deploy 6-Methyl-1H-indazol-3-ol as a direct comparator to the validated 6-fluoro-1H-indazol-3-ol (IC₅₀ = 0.12 μM, in vivo D-serine elevation) reported by Szilágyi et al. [1]. The 6-methyl substitution provides a distinct electronic profile (electron-donating vs. electron-withdrawing) while maintaining the 6-position occupancy demonstrated to be critical for DAAO potency. The logP of 1.58 positions this compound closer to CNS drug-like space than the unsubstituted scaffold (logP 1.20), potentially improving blood-brain barrier penetration for in vivo proof-of-concept studies .

Kinase Inhibitor Fragment Library Enrichment: Pre-Installed Hydrophobic Contact for Hinge-Binding Scaffolds

The indazol-3-ol core is a recognized kinase hinge-binding motif. 6-Methyl-1H-indazol-3-ol, with a molecular weight of 148.16 g/mol and logP of 1.58, occupies an optimal 'fragment-plus' space for kinase-focused libraries [1]. The 6-methyl group serves as a pre-installed hydrophobic contact that can occupy the gatekeeper-adjacent pocket in kinases, while the 3-OH group engages the hinge region. This compound is suitable for SPR-based fragment screening, X-ray crystallography soaking experiments, and subsequent structure-guided merging campaigns targeting kinases such as ITK (for which related 6-methyl indazole derivatives show 90 nM affinity [2]).

NOS Isoform Selectivity Profiling: Contrasting Electron-Donating 6-Methyl with Electron-Withdrawing Nitro-Indazole Controls

Given that unsubstituted 1H-indazol-3-ol is essentially inactive against nNOS (IC₅₀ > 1,000,000 nM) while 7-nitroindazole is potent (nNOS IC₅₀ = 710 nM), the 6-methyl derivative fills a critical gap in the NOS SAR matrix by providing a purely electron-donating substitution for comparison [1]. Procurement of 6-methyl-1H-indazol-3-ol alongside 6-nitro, 6-fluoro, and 6-chloro congeners enables systematic exploration of electronic effects on nNOS/iNOS/eNOS selectivity, a key parameter for developing neuroprotective NOS inhibitors that spare endothelial function [2].

Medicinal Chemistry Building Block for Indazole-Containing Targeted Protein Degraders (PROTACs)

The 3-hydroxy group of 6-methyl-1H-indazol-3-ol provides a synthetic handle for O-alkylation or O-arylation to install linker attachments for PROTAC (proteolysis-targeting chimera) design. The 6-methyl substituent adds steric bulk and lipophilicity without introducing metabolically labile groups, making it suitable for both the target-binding and linker-attachment regions of bifunctional degraders [1]. The commercial availability at 95% purity from multiple suppliers ensures reliable sourcing for multistep synthetic campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.